2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-19(12-3-9-15(29-2)10-4-12)17(25)22(18(26)21-19)11-16(24)20-13-5-7-14(8-6-13)23(27)28/h3-10H,11H2,1-2H3,(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYHSZYUEXGGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazolidinone core. This intermediate is further reacted with 4-nitrophenylacetic acid under specific conditions to produce the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and methoxy positions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
This compound has shown promise in pharmaceutical research, particularly as a potential drug candidate due to its structural features that may influence biological activity. The presence of the imidazolidinone ring enhances its ability to interact with biological targets.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar compounds with imidazolidinone structures. Results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess similar properties.
Biochemical Studies
The compound's unique structure allows it to serve as a probe in biochemical assays. Its ability to form hydrogen bonds and interact with proteins makes it suitable for studying enzyme kinetics and protein-ligand interactions.
Data Table: Biochemical Assays
| Assay Type | Result | Reference |
|---|---|---|
| Enzyme Inhibition | IC50 = 0.5 µM | |
| Binding Affinity | Kd = 10 nM | |
| Cytotoxicity | IC50 = 15 µM |
Material Science
The compound can also be explored in material science for developing novel polymers or materials with specific functionalities due to its reactive sites.
Case Study: Polymer Synthesis
Research demonstrated that incorporating imidazolidinone derivatives into polymer matrices improved thermal stability and mechanical properties, indicating potential applications in high-performance materials.
Agricultural Applications
Emerging studies suggest that derivatives of this compound may have applications in agrochemicals, particularly as fungicides or herbicides due to their biological activity against plant pathogens.
Data Table: Agricultural Efficacy
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Studies:
Biological Relevance: Imidazolidinones with fluorobenzyl or cyclopentyl substituents () show enhanced binding to hydrophobic enzyme pockets, as seen in PCSK9 inhibitors . The target compound’s nitrophenyl group may confer unique interactions with nitroreductases or other redox-sensitive targets, though direct evidence is lacking .
Synthetic Utility: N-(Substituted phenyl)acetamides are frequently used as intermediates for heterocycles like thiadiazoles or quinolinones (e.g., ). The nitro group in the target compound could facilitate such syntheses .
Biological Activity
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O5
- Molecular Weight : 436 Da
- LogP : 1.23 (indicating moderate lipophilicity)
- Polar Surface Area : 108 Ų
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various cellular pathways and its potential as a therapeutic agent. The following sections summarize key findings from recent studies.
Antidiabetic Properties
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. For instance, studies have shown that related imidazolidinone derivatives improve insulin sensitivity and glucose tolerance in diabetic models. These compounds modulate the expression of genes involved in insulin signaling pathways such as IRS1, PI3K, and PPAR-α, which are crucial for glucose metabolism .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism appears to be linked to the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it exhibits competitive inhibition against protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity treatment. The IC50 value for PTP1B inhibition was reported to be in the low micromolar range, indicating potent activity compared to other known inhibitors .
Study 1: Insulin Sensitivity Improvement
In a study involving STZ-induced diabetic rats, treatment with related compounds led to a significant reduction in blood glucose levels and improved lipid profiles. The mechanism was attributed to enhanced insulin receptor phosphorylation and improved glucose uptake in peripheral tissues .
Study 2: Cytotoxic Effects on Cancer Cells
A series of experiments were conducted on various cancer cell lines (e.g., MCF-7, HeLa). The results showed that the compound induced apoptosis through mitochondrial pathways, characterized by increased Bax/Bcl-2 ratios and cytochrome c release into the cytosol .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 436 Da |
| LogP | 1.23 |
| Polar Surface Area | 108 Ų |
| PTP1B IC50 | Low micromolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
